![molecular formula C22H28N2O4 B6577509 1-[(3,4-dimethoxyphenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea CAS No. 1207055-01-3](/img/structure/B6577509.png)
1-[(3,4-dimethoxyphenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,4-dimethoxyphenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea is a useful research compound. Its molecular formula is C22H28N2O4 and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.20490738 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazole derivatives, are known to bind with various target molecules due to their structural characteristics . These targets often include proteins or enzymes that play crucial roles in various biological processes.
Mode of Action
Based on the structural similarity to triazole derivatives, it can be inferred that the compound might interact with its targets through hydrogen bonding . This interaction could lead to changes in the conformation or activity of the target molecules, thereby affecting their function.
Biochemical Pathways
It is known that triazole derivatives can affect a variety of biological processes . The compound’s interaction with its targets could potentially disrupt or modulate these processes, leading to downstream effects on cellular functions.
Biological Activity
1-[(3,4-dimethoxyphenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H27N2O4 with a molecular weight of approximately 357.44 g/mol. The compound features two distinct aromatic rings and a urea functional group, which are often associated with various biological activities.
1. Urease Inhibition
Recent studies have highlighted the urease inhibitory activity of this compound. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a significant role in various physiological and pathological processes, including the growth of Helicobacter pylori, which is implicated in gastric ulcers and cancer.
In vitro studies demonstrated that derivatives of related compounds exhibited varying degrees of urease inhibition. For instance, compounds with structures similar to this compound showed IC50 values ranging from 22.21 µM to 34.32 µM when compared to standard thiourea (IC50 = 21.15 µM) .
Compound | IC50 (µM) |
---|---|
Thiourea | 21.15 ± 0.32 |
Compound A | 22.21 ± 0.42 |
Compound B | 26.11 ± 0.22 |
Compound C | 34.32 ± 0.65 |
2. Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Research indicates that certain derivatives can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. This is particularly relevant in the context of increasing antibiotic resistance globally.
A study evaluated the antimicrobial properties of several synthesized urea derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli, reporting promising results for some derivatives .
Case Study: Urease Inhibition Assay
In a controlled laboratory setting, an assay was performed to evaluate the urease inhibition capabilities of synthesized derivatives similar to this compound:
- Preparation : A mixture containing phosphate buffer, enzyme solution, and the test compound was incubated.
- Measurement : The absorbance was measured at 625 nm using a microplate reader.
- Results : The percentage inhibition was calculated based on absorbance changes compared to controls.
The results indicated that specific structural modifications could enhance urease inhibition, suggesting a pathway for further optimization in drug design.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this urea derivative, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves coupling aromatic amines with isocyanates or carbamates. For example, describes using DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst in acetonitrile under reflux (65°C, 1 hour) to form urea derivatives . To optimize yields:
- Catalyst screening : Test alternatives like DBU or TEA for improved reactivity.
- Solvent selection : Compare polar aprotic solvents (e.g., DMF, THF) to acetonitrile for solubility and reaction efficiency.
- Temperature control : highlights extended reflux durations (3 days) for challenging alkylation steps, suggesting gradual heating (e.g., 65°C → 80°C) to balance reaction rate and decomposition risks .
Q. Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR : Use 1H and 13C NMR to confirm substituent positions (e.g., methoxy groups at 3,4-positions on phenyl rings) and urea backbone connectivity .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., reports MW 302.8 g/mol for a related urea compound) .
- FT-IR : Identify urea C=O stretching (~1640–1680 cm−1) and N-H vibrations (~3300 cm−1) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy groups, oxane rings) influence physicochemical properties and bioactivity?
Methodological Answer:
- Lipophilicity : Replace methoxy groups with halogens (e.g., Cl, F) to assess LogP changes via HPLC retention time or shake-flask methods ( notes chlorine substituents enhance hydrophobicity) .
- Bioactivity assays : Compare inhibition of target enzymes (e.g., kinases) using analogs with varying substituents. For example, bulky oxane rings (as in the target compound) may sterically hinder binding .
- Solubility studies : Use dynamic light scattering (DLS) to measure aqueous solubility changes when altering aryl substituents .
Q. What experimental designs are robust for evaluating biological activity?
Methodological Answer: Adopt a split-plot design () for multi-factor studies:
- Main plots : Test compound concentrations (e.g., 1 nM–100 µM).
- Subplots : Evaluate biological replicates (e.g., 4 replicates with 5 plants/animals each) .
- Controls : Include positive/negative controls (e.g., known kinase inhibitors) and solvent-only baselines. Statistical analysis (ANOVA) can resolve dose-response variability .
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Meta-analysis : Pool data from independent studies (e.g., IC50 values) and apply funnel plots to detect publication bias.
- Orthogonal assays : Validate cytotoxicity (via MTT assay) alongside target-specific activity (e.g., enzyme inhibition) to rule off-target effects ( emphasizes multi-level biological impact studies) .
- Batch variability checks : Analyze synthetic impurities (HPLC purity >95%) and stability (e.g., pH-dependent degradation) .
Q. What are the environmental transformation pathways of this compound?
Methodological Answer:
- Photodegradation : Expose to UV light (254 nm) in aqueous solutions (pH 7–9) and monitor degradation via LC-MS. Methoxy groups may slow hydrolysis compared to hydroxylated analogs .
- Microbial metabolism : Use soil slurry models (OECD 307) to identify metabolites (e.g., demethylated products) .
- QSAR modeling : Predict half-life in water or soil using substituent electronic parameters ( references environmental fate studies) .
Q. What computational methods predict target interactions?
Methodological Answer:
- Docking simulations : Use AutoDock Vina to model urea binding to protein pockets (e.g., ATP-binding sites). Parameterize methoxy groups as electron donors.
- MD simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-protein complexes. The oxane ring’s conformational flexibility may impact binding entropy .
- ADMET prediction : Tools like SwissADME estimate blood-brain barrier permeability and CYP450 interactions based on logP and topological polar surface area .
Q. How can low synthetic yields or impurities be addressed?
Methodological Answer:
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate pure product ( uses hexane washing) .
- Byproduct analysis : Employ LC-MS to identify side products (e.g., dimerization or incomplete coupling) and adjust stoichiometry (e.g., 1.2:1 molar ratio of carbamate to amine) .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 3 days in ) to minimize decomposition .
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-26-19-9-8-17(14-20(19)27-2)15-23-21(25)24-16-22(10-12-28-13-11-22)18-6-4-3-5-7-18/h3-9,14H,10-13,15-16H2,1-2H3,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQPZMUHTVMAML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2(CCOCC2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.